3-(((4-(Acetylamino)phenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester
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Overview
Description
3-(((4-(Acetylamino)phenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, an acetylamino group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-(Acetylamino)phenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetylamino Group: The acetylamino group can be introduced by reacting the indole derivative with acetic anhydride in the presence of a base such as pyridine.
Formation of the Ethyl Ester: The carboxylic acid group on the indole core can be esterified using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(((4-(Acetylamino)phenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(((4-(Acetylamino)phenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(((4-(Acetylamino)phenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
3-(((4-(Acetylamino)phenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
143603-79-6 |
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Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 3-[(4-acetamidophenyl)methylideneamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-20(25)19-18(16-6-4-5-7-17(16)23-19)21-12-14-8-10-15(11-9-14)22-13(2)24/h4-12,23H,3H2,1-2H3,(H,22,24) |
InChI Key |
ONRBMDLXBYJQIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N=CC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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